

Orthogonal Strategies for the Definitive Identification of 6-Methylpentadecanoyl-CoA

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Compound of Interest

Compound Name: 6-Methylpentadecanoyl-CoA

Cat. No.: B15549446

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In the realm of lipidomics and metabolic research, the unambiguous identification of lipid species is paramount. For **6-Methylpentadecanoyl-CoA**, a branched-chain fatty acyl-CoA, a single analytical method is often insufficient to provide the necessary level of confidence for structural confirmation. This guide presents a comparative overview of two powerful, orthogonal analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust identification and confirmation of **6-Methylpentadecanoyl-CoA**.

This document provides researchers, scientists, and drug development professionals with a detailed comparison of these methods, including experimental protocols, quantitative performance data, and visual workflows to aid in the selection and implementation of the most appropriate analytical strategy.

Method Comparison at a Glance

A combination of LC-MS/MS and NMR spectroscopy provides a synergistic approach to the analysis of **6-Methylpentadecanoyl-CoA**. LC-MS/MS offers unparalleled sensitivity and is ideal for quantification, while NMR spectroscopy provides definitive structural elucidation, confirming the precise location of the methyl branch.

Feature	LC-MS/MS	NMR Spectroscopy	Orthogonal Value
Primary Information	Molecular Weight & Fragmentation	Chemical Structure & Connectivity	MS provides mass, NMR provides isomeric structure.
Sensitivity	High (picomole to femtomole)	Low (nanomole to micromole)	MS detects trace amounts, NMR confirms structure of more abundant analytes.
Specificity	High (with appropriate standards)	Very High (isomer differentiation)	MS can distinguish by mass, NMR distinguishes isomers with the same mass.
Quantitative Capability	Excellent (with internal standards)	Good (with internal standards)	Both can quantify, but MS is generally more sensitive for low-abundance species.
Sample Requirement	Low (μg to ng)	High (mg)	MS is suitable for sample-limited studies.
Throughput	High	Low to Medium	MS is better suited for screening large numbers of samples.

Quantitative Performance Data

The following tables summarize typical quantitative data for the analysis of long-chain fatty acyl-CoAs using LC-MS/MS and NMR. While specific data for **6-Methylpentadecanoyl-CoA** is not readily available in the literature, these values provide a reliable estimate of the expected performance.

Table 1: LC-MS/MS Performance for Long-Chain Acyl-CoA Analysis

Parameter	Value	Reference
Limit of Detection (LOD)	1-5 fmol	[1]
Limit of Quantification (LOQ)	5-20 fmol	[1]
Linearity (R^2)	>0.99	[2]
Extraction Recovery (SPE)	59-80%	[3]
Inter-day Precision (%RSD)	2.6-12.2%	[4]
Intra-day Precision (%RSD)	1.2-4.4%	[4]

Table 2: NMR Performance for Fatty Acid Analysis

Parameter	Value	Reference
Limit of Detection (LOD)	~1 nmol	[5]
Limit of Quantification (LOQ)	~5 nmol	[5]
Linearity (R^2)	>0.99	[6]
Precision (%RSD)	<5%	[6]

Experimental Protocols

Detailed methodologies for both LC-MS/MS and NMR analysis are provided below. These protocols are designed for the analysis of **6-Methylpentadecanoyl-CoA** from biological matrices.

Protocol 1: LC-MS/MS Analysis of 6-Methylpentadecanoyl-CoA

1. Sample Extraction:

- Homogenize 10-20 mg of tissue or cell pellet in 1 mL of ice-cold 2:1:0.8 (v/v/v) methanol:chloroform:water.

- Add an internal standard (e.g., C17:0-CoA) to each sample.
- Vortex for 10 minutes at 4°C and centrifuge at 15,000 x g for 15 minutes at 4°C.
- Collect the supernatant and dry it under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

2. Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 10 mM ammonium acetate in water.
- Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.
- Gradient: 5% B to 95% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.

3. Mass Spectrometry:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Precursor ion scan for the characteristic fragment of CoA at m/z 428 or neutral loss scan of 507 Da.^{[7][8][9]}
- Multiple Reaction Monitoring (MRM) for Quantification:
 - Precursor Ion (Q1): [M+H]⁺ for **6-Methylpentadecanoyl-CoA** (C37H66N7O17P3S, exact mass: 1005.3452 Da).
 - Product Ion (Q3): Characteristic fragment ions of the acyl-CoA. A common fragmentation is the neutral loss of the phosphopantetheine moiety.

Protocol 2: NMR Spectroscopy for Structural Confirmation of 6-Methylpentadecanoyl-CoA

1. Sample Preparation:

- For pure compounds, dissolve ~5 mg of **6-Methylpentadecanoyl-CoA** in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
- For extracts, a larger amount of starting material will be required, followed by purification steps (e.g., solid-phase extraction) to isolate the compound of interest.

2. NMR Data Acquisition:

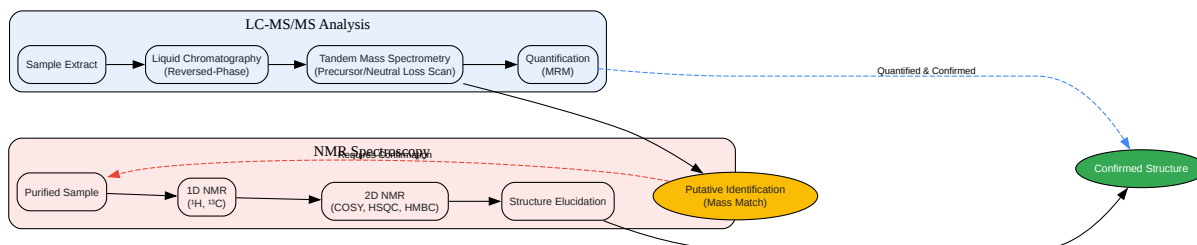
- Spectrometer: 600 MHz or higher field NMR spectrometer equipped with a cryoprobe.
- 1D ¹H NMR: Acquire a standard proton spectrum to identify characteristic signals of the fatty acyl chain and the CoA moiety.
- 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon signals.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and confirm the connectivity of protons in the acyl chain.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which are crucial for confirming the position of the methyl branch.

3. Data Analysis:

- Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
- Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
- The key confirmation for **6-Methylpentadecanoyl-CoA** will be the HMBC correlations from the methyl protons to carbons C5, C6, and C7 of the pentadecanoyl chain.

Signaling Pathways and Workflows

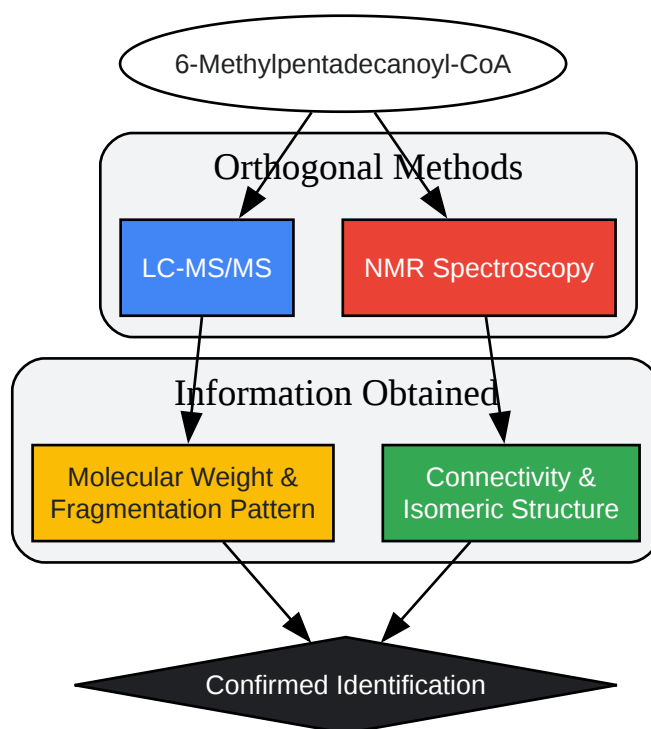
The following diagrams, generated using the DOT language, illustrate the logical workflow for the orthogonal confirmation of **6-Methylpentadecanoyl-CoA**.



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Caption: Workflow for orthogonal confirmation of **6-Methylpentadecanoyl-CoA**.

The diagram above illustrates the complementary nature of LC-MS/MS and NMR spectroscopy. LC-MS/MS provides a rapid and sensitive method for the putative identification and quantification of the target molecule based on its mass-to-charge ratio and fragmentation pattern. However, to definitively confirm the isomeric structure, particularly the position of the methyl group, NMR spectroscopy is essential. The structural information from NMR validates the identity of the quantified peak from the LC-MS/MS analysis, leading to a highly confident result.



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Caption: Logical relationship of orthogonal methods for identification.

This second diagram highlights the distinct yet complementary information provided by each technique. LC-MS/MS yields crucial information about the molecular weight and the characteristic fragmentation of the CoA moiety, while NMR spectroscopy provides the detailed structural blueprint, including the connectivity of all atoms. The convergence of these two independent lines of evidence leads to an unambiguous and confirmed identification of **6-Methylpentadecanoyl-CoA**.

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